molecular formula C9H18ClNO B3102093 1-Oxa-9-azaspiro[5.5]undecane hydrochloride CAS No. 1414958-73-8

1-Oxa-9-azaspiro[5.5]undecane hydrochloride

Cat. No. B3102093
CAS RN: 1414958-73-8
M. Wt: 191.70
InChI Key: VXFFBJUXICMNBV-UHFFFAOYSA-N
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Description

1-Oxa-9-azaspiro[5.5]undecane hydrochloride is a chemical compound with the molecular formula C9H18ClNO . It is a solid substance .


Molecular Structure Analysis

The InChI code for 1-Oxa-9-azaspiro[5.5]undecane hydrochloride is 1S/C9H17NO.ClH/c1-2-8-11-9(3-1)4-6-10-7-5-9;/h10H,1-8H2;1H . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-Oxa-9-azaspiro[5.5]undecane hydrochloride is a solid substance . It has a molecular weight of 191.7 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Novelty

1-Oxa-9-azaspiro[5.5]undecane hydrochloride and its related compounds, such as 1-oxa-7-azaspiro[5.5]undecane, are found at the core of several natural and synthetic products with significant biological activities. The novelty and complexity of their structures make them intriguing targets for chemical synthesis. Different synthetic approaches have been developed to construct these spiroaminals due to their potential applications (Sinibaldi & Canet, 2008).

Antibacterial Applications

The 1-oxa-9-azaspiro[5.5]undecane structure has been utilized in the development of ciprofloxacin derivatives. These derivatives were synthesized and tested against various strains of bacteria. Some showed distinct activity against specific strains like Acinetobacter baumannii and Bacillus cereus (Lukin et al., 2022).

Antihypertensive Applications

Compounds like 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been prepared and screened for their antihypertensive effects. Certain compounds demonstrated significant antihypertensive activity, attributed to their ability to block peripheral alpha 1-adrenoceptors (Clark et al., 1983).

Chronic Kidney Disease Treatment

1-Oxa-9-azaspiro[5.5]undecane derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in chronic kidney diseases. These derivatives, particularly compound 19, have shown potential as orally active drug candidates for treating such diseases (Kato et al., 2014).

Spirocyclic Urea Inhibitors

Spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffolds have been explored for designing soluble epoxide hydrolase inhibitors. These inhibitors have shown potential for applications in cardiovascular disease, inflammation, and pain management (Lukin et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1-oxa-9-azaspiro[5.5]undecane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-2-8-11-9(3-1)4-6-10-7-5-9;/h10H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFFBJUXICMNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-9-azaspiro[5.5]undecane hydrochloride

CAS RN

1414958-73-8
Record name 1-oxa-9-azaspiro[5.5]undecane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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